![molecular formula C20H18O2 B12854023 [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol: is an organic compound characterized by a biphenyl structure with a benzyloxy group at the 4’ position and a methanol group at the 3-yl position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the biphenyl compound in the presence of a base.
Methanol Group Addition:
Industrial Production Methods
Industrial production of [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group or further reduce the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]carboxylic acid.
Reduction: Formation of [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methyl.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Medicine
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry
Polymers: The compound is used in the production of polymers with unique mechanical and thermal properties.
Coatings: It is utilized in the formulation of coatings with enhanced durability and resistance to environmental factors.
Mécanisme D'action
The mechanism by which [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various receptors and enzymes. The biphenyl core provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid]: Similar structure but with a carboxylic acid group instead of a methanol group.
[4’-(Benzyloxy)[1,1’-biphenyl]-2-amine]: Contains an amine group at the 2-yl position instead of a methanol group.
Uniqueness
Structural Features: The presence of both a benzyloxy group and a methanol group in the same molecule provides unique reactivity and potential for diverse applications.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C20H18O2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
[3-(4-phenylmethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C20H18O2/c21-14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)22-15-16-5-2-1-3-6-16/h1-13,21H,14-15H2 |
Clé InChI |
QKIGPRWHOXYPMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12853946.png)
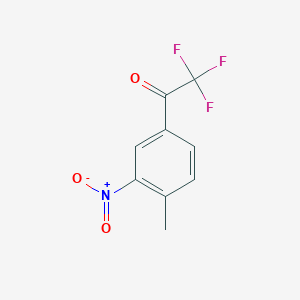
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12853959.png)
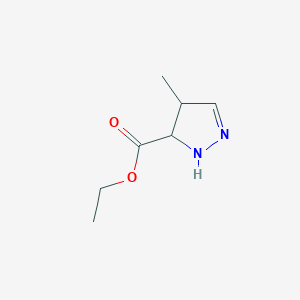
![3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12853979.png)
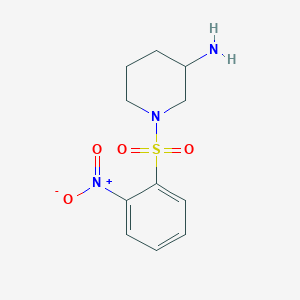
![N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B12853982.png)
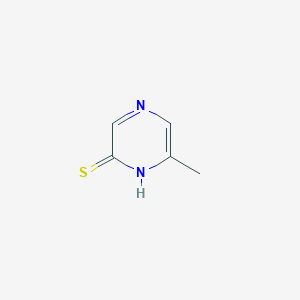
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853987.png)

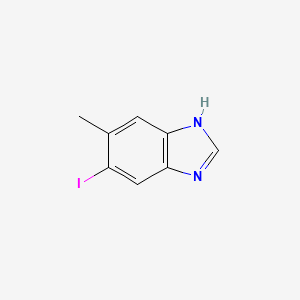

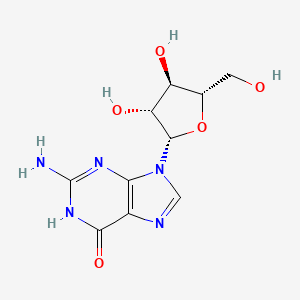
![Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate](/img/structure/B12854026.png)
